Tributylsilane

Catalog No.
S1899649
CAS No.
998-41-4
M.F
C12H27Si
M. Wt
199.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylsilane

CAS Number

998-41-4

Product Name

Tributylsilane

Molecular Formula

C12H27Si

Molecular Weight

199.43 g/mol

InChI

InChI=1S/C12H27Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

ISEIIPDWJVGTQS-UHFFFAOYSA-N

SMILES

CCCC[Si](CCCC)CCCC

Canonical SMILES

CCCC[Si](CCCC)CCCC

Synthesis of Halogen-Free Polyisobutylene

Fabrication of Functionalized Silica Nanoparticles

Fabrication of Silica-Based Aerogels

Synthesis of Functionalized Silica Nanoparticles

    Application Summary: Tributylsilane is used in the synthesis of functionalized silica nanoparticles.

    Results or Outcomes: The study resulted in the successful synthesis of functionalized silica nanoparticles.

Molecular Structure Analysis

The tributylsilane molecule has a tetrahedral structure with a central silicon atom bonded to three n-butyl groups (CH3CH2CH2CH2-) and a single hydrogen atom []. The silicon-carbon bonds are strong covalent bonds, contributing to the overall stability of the molecule. The presence of the bulky butyl groups gives the molecule a hydrophobic character, meaning it repels water.


Chemical Reactions Analysis

Several chemical reactions involving tributylsilane are relevant to scientific research. Here are a few examples:

  • Synthesis: Tributylsilane can be synthesized through various methods, including the hydrosilylation reaction of 1-butene with trichlorosilane. This reaction involves the addition of a silicon-hydrogen bond (Si-H) across the carbon-carbon double bond (C=C) of the alkene [].

Balanced chemical equation:

HSiCl3 + 3CH3CH2CH2CH2 → HSi(CH2CH2CH2CH3)3 + 3HCl

  • Hydrosilylation Reactions

    Tributylsilane can act as a hydrosilane source in hydrosilylation reactions. These reactions involve the addition of a Si-H bond across unsaturated bonds (C=C or C=O) in other molecules. This property is valuable in organic synthesis for creating new carbon-silicon bonds.

  • Dehydrogenation

    Under specific conditions, tributylsilane can undergo dehydrogenation, losing a hydrogen molecule to form a disilane (Si-Si bonded molecule) with four butyl groups.

Tributylsilane + Heat → (C4H9)2SiH2 + H2


Physical And Chemical Properties Analysis

  • Melting Point: -88 °C []
  • Boiling Point: 266 °C []
  • Solubility: Insoluble in water, but soluble in most organic solvents like hexane and toluene [].
  • Density: 0.78 g/cm³ []
  • Stability: Relatively stable under ambient conditions, but can react with strong oxidizing agents.

Tributylsilane serves as a versatile reducing agent in organic chemistry. It can reduce various functional groups, including:

  • Aldehydes and ketones to their corresponding alcohols.
  • Alkenes through hydrosilylation reactions, where it adds across double bonds to form silanes.
  • It can also participate in radical reactions where it acts as a source of hydrogen atoms, facilitating the conversion of organic halides to hydrocarbons via radical mechanisms .

The general reaction for reducing an aldehyde using tributylsilane can be represented as follows:

RCHO+Bu3SiHRCH2OH+Bu3Si\text{RCHO}+\text{Bu}_3\text{SiH}\rightarrow \text{RCH}_2\text{OH}+\text{Bu}_3\text{Si}

Tributylsilane can be synthesized through several methods:

  • Hydrosilylation: This method involves the reaction of butyllithium with silicon tetrachloride or other silicon halides.
  • Reduction Reactions: Tributylsilane can also be produced by reducing tributylchlorosilane using lithium aluminum hydride or other reducing agents.
  • Direct Synthesis: Another approach includes reacting butanol with silicon hydride under controlled conditions to yield tributylsilane directly .

Tributylsilane finds applications in various fields:

  • Organic Synthesis: It is widely used as a reducing agent for converting carbonyl compounds into alcohols.
  • Hydrosilylation Reactions: The compound is crucial in synthesizing siloxanes and other organosilicon compounds through hydrosilylation.
  • Material Science: It is employed in the preparation of silicone polymers and coatings due to its ability to modify surface properties .

While specific interaction studies for tributylsilane are scarce, its role as a reducing agent suggests potential interactions with various functional groups in organic molecules. Its reactivity profile indicates that it may form complexes with other reagents during chemical transformations, which could be an area for future research.

Tributylsilane has several related compounds that share structural similarities but differ in their properties and applications:

CompoundFormulaKey Characteristics
TrimethylsilaneC₃H₉SiSmaller molecular size; commonly used in gas chromatography.
TriethylsilaneC₆H₁₅SiMore reactive than tributylsilane; often used in reductive coupling reactions.
TrimethylchlorosilaneC₃H₉ClSiUsed for silicon-based polymer synthesis; less stable than tributylsilane.
TriisopropylsilaneC₉H₂₁SiExhibits similar reactivity but with different steric effects due to bulky isopropyl groups.

Uniqueness of Tributylsilane

Tributylsilane's uniqueness lies in its combination of three butyl groups, which provide significant steric hindrance compared to smaller silanes. This characteristic allows it to selectively reduce larger substrates without overreacting, making it particularly useful in complex organic syntheses .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tributylsilane

Dates

Modify: 2023-08-16

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